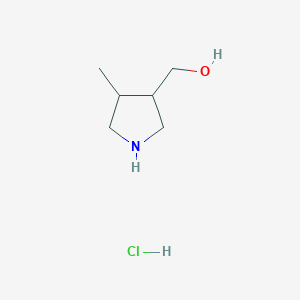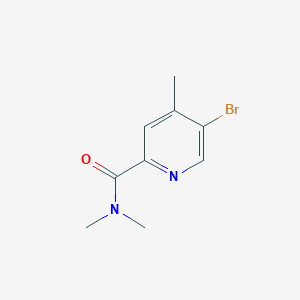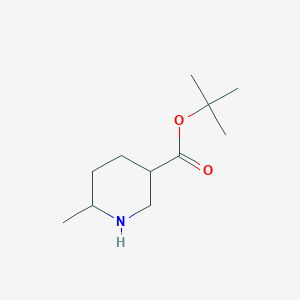
(4-Methylpyrrolidin-3-yl)methanol hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(4-Methylpyrrolidin-3-yl)methanol hydrochloride” is C6H14ClNO. Its molecular weight is 151.63 g/mol. The InChI code for this compound is 1S/C6H13NO.ClH/c1-5-2-7-3-6(5)4-8;/h5-8H,2-4H2,1H3;1H .Physical And Chemical Properties Analysis
“(4-Methylpyrrolidin-3-yl)methanol hydrochloride” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Pyrrolidine Derivatives : Research has demonstrated the utility of cyclic sulfonamides in synthesizing (4S-phenylpyrrolidin-2R-yl)methanol, showcasing an efficient process to construct molecules with aryl sulfonyl as both an N-protecting group and aryl donor through double reduction of cyclic sulfonamides (Evans, 2007).
- N-Substituted Pyrrolidine Derivatives : The creation of a library of N-substituted pyrrolidine derivatives, including trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, highlights the role of 1,2,4-triazoles in medicinal chemistry for the development of clinical drugs with significant biological activities (Prasad et al., 2021).
Catalysis
- Methylation of Phenol : A study on the catalytic methylation of phenol using methanol over Cu-Co ferrospinel catalysts demonstrates the impact of catalyst composition on product distribution, notably favoring the production of 2,6-xylenol at specific conditions (Mathew et al., 2002).
- Asymmetric Addition of Organozinc Reagents : The use of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol for catalytic asymmetric addition to aldehydes achieved high enantioselectivity, underlining the potential of four-membered heterocycle-based backbones for catalytic asymmetric induction reactions (Wang et al., 2008).
Methanol in Synthesis and Applications
- Direct C–C Coupling of Methanol : Demonstrating the underdeveloped potential of methanol as a one-carbon building block, research has explored its direct C–C coupling with allenes to produce higher alcohols, incorporating all-carbon quaternary centers, using a homogeneous iridium catalyst (Moran et al., 2011).
- Methanol as Hydrogen Source and C1 Synthon : Employing methanol for the selective N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3.xH2O showcases methanol's role as both a C1 synthon and hydrogen source, emphasizing its utility in organic synthesis and energy technologies (Sarki et al., 2021).
Propiedades
IUPAC Name |
(4-methylpyrrolidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-7-3-6(5)4-8;/h5-8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSGTCUMWGJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpyrrolidin-3-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1460267.png)


![5-[(1S)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B1460273.png)






![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1460285.png)